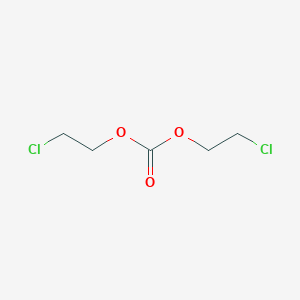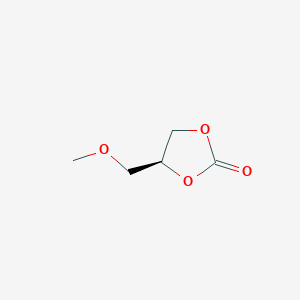
Chlorflurenol-methyl
Übersicht
Beschreibung
It belongs to the class of morphactins, which are known for their ability to inhibit the polar transport of auxins, thereby affecting plant growth and development . Chlorflurenol-methyl has been utilized in various agricultural applications, including turf and lawn management, as well as in the cultivation of trees, shrubs, and vines .
Wissenschaftliche Forschungsanwendungen
Chlorflurenol-methyl has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis to study the effects of auxin transport inhibition.
Biology: Investigated for its role in plant physiology, particularly in understanding the mechanisms of plant growth regulation.
Medicine: Explored for its potential use in developing new herbicides and plant growth regulators with improved efficacy and safety profiles.
Industry: Applied in agricultural practices to manage weed growth and enhance crop yields
Wirkmechanismus
Target of Action
Chlorflurenol-methyl, also known as methyl morphactin, is primarily a plant growth regulator and an obsolete herbicide . Its primary target is the auxin transport system in plants . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle.
Mode of Action
This compound acts as an auxin inhibitor . It is absorbed by the leaves and roots of plants and interferes with the normal functioning of auxins . This interference blocks or slows down the growth and development of growing tips and buds of herbaceous plants .
Biochemical Pathways
It is known that the compound influences photosynthetic compounds and amino acids assimilation in plants . This effect is more pronounced in the earlier stages of plant growth .
Pharmacokinetics
It is known that the compound has a low aqueous solubility and is non-volatile . This suggests that its bioavailability in the environment may be limited.
Result of Action
The primary result of this compound’s action is the inhibition of plant growth. By interfering with auxin transport, the compound effectively slows down or blocks the development of growing tips and buds in plants . This makes it effective as a growth regulator and an herbicide .
Action Environment
While the data is limited, it suggests a low to moderate toxicity to biodiversity . The compound’s action, efficacy, and stability can be influenced by various environmental factors, including the presence of other chemicals and the physical conditions of the environment .
Biochemische Analyse
Biochemical Properties
Chlorflurenol-methyl interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. As an auxin polar transport inhibitor, it affects the elongation growth of plants. This suggests that it interacts with enzymes and proteins involved in auxin transport and plant growth regulation
Cellular Effects
The cellular effects of this compound are primarily observed in plant cells, where it influences cell function by affecting growth processes. It has been found to cause morphological abnormalities in intact plants
Molecular Mechanism
As an auxin polar transport inhibitor, it likely exerts its effects at the molecular level by interacting with biomolecules involved in auxin transport and plant growth regulation . It may inhibit or activate certain enzymes, alter gene expression, and interact with biomolecules through binding interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to degrade in soil over time, with over 90% of the compound disappearing within 4 to 8 days . The degradation products undergo further decomposition
Transport and Distribution
Given its role as an auxin polar transport inhibitor, it is likely that it interacts with transporters or binding proteins involved in auxin transport
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of chlorflurenol-methyl involves the esterification of 2-chloro-9-hydroxy-9H-fluorene-9-carboxylic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to its methyl ester .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction efficiency and yield. The final product is purified through crystallization or distillation to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Chlorflurenol-methyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone derivative.
Reduction: The carbonyl group in the ester can be reduced to form an alcohol.
Substitution: The chlorine atom in the fluorene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of 2-chloro-9-oxo-9H-fluorene-9-carboxylate.
Reduction: Formation of 2-chloro-9-hydroxy-9H-fluorene-9-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Chlorflurenol-methyl is part of the morphactin family, which includes other compounds such as:
- Flurenol
- Chlorfluren
- Chlorflurenol
- Dichlorflurenol
These compounds share a similar fluorene ring structure and exhibit comparable effects on plant growth regulation. this compound is unique in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
methyl 2-chloro-9-hydroxyfluorene-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-19-14(17)15(18)12-5-3-2-4-10(12)11-7-6-9(16)8-13(11)15/h2-8,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINPVWIEWJTEEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C2=CC=CC=C2C3=C1C=C(C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4032534 | |
| Record name | Chlorflurenol-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4032534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Aldrich MSDS] | |
| Record name | Chloroflurenol-methyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9438 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000002 [mmHg] | |
| Record name | Chloroflurenol-methyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9438 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2536-31-4, 37339-61-0 | |
| Record name | Chlorflurenol methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2536-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroflurenol-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002536314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Fluorene-9-carboxylic acid, 2,7-dichloro-9-hydroxy-, methyl ester, mixt. with methyl 2-chlo | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037339610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Fluorene-9-carboxylic acid, 2-chloro-9-hydroxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chlorflurenol-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4032534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLOROFLURENOL-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IK1570079V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone](/img/structure/B165852.png)










